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Compound of Interest

Compound Name: WAY-260022

Cat. No.: B1683281 Get Quote

WAY-260022: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

pharmacological profile of WAY-260022, a potent and selective norepinephrine transporter

(NET) inhibitor. The information is compiled from publicly available scientific literature, primarily

the discovery paper by Gavrin et al. (2010).

Chemical Structure and Properties
WAY-260022 is a novel synthetic compound designed for improved metabolic stability and

brain penetration.[1] Its fundamental chemical and physical properties are summarized below.
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Property Value Reference

Chemical Formula C₂₁H₃₁F₃N₂O₂ [1]

Molecular Weight 400.48 g/mol [1]

IUPAC Name

1-[(1S)-2-[(3S,5R)-3,5-

Dimethylpiperazin-1-yl]-1-[3-

(trifluoromethoxy)phenyl]ethyl]

cyclohexan-1-ol

[1]

SMILES

C[C@H]1CN(C--INVALID-

LINK--N)C--INVALID-LINK--

C3(CCCCC3)O

CAS Number 850692-43-2 [1]

Appearance Solid powder

Solubility Soluble in DMSO

Pharmacological Profile
WAY-260022 is a selective inhibitor of the norepinephrine transporter, with significantly lower

affinity for the serotonin and dopamine transporters. This selectivity is a key feature of its

pharmacological profile.

In Vitro Transporter Inhibition
The inhibitory activity of WAY-260022 on human norepinephrine (hNET), serotonin (hSERT),

and dopamine (hDAT) transporters was determined using in vitro assays.

Transporter Assay Type IC₅₀ (nM)
Fold Selectivity (vs.
hNET)

hNET [³H]Nisoxetine binding 8.7 -

hSERT [³H]Paroxetine binding >10,000 >1150

hDAT
[³H]WIN 35,428

binding
2,100 241
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In Vivo Efficacy
WAY-260022 has demonstrated oral efficacy in a rat model of thermoregulatory dysfunction, a

model relevant to vasomotor symptoms.

Animal Model
Administration
Route

Effective Dose Outcome

Ovariectomized (OVX)

Rat Thermoregulation
Oral (p.o.) 30 mg/kg

Significant decrease

in body temperature

Signaling Pathway: Norepinephrine Reuptake
Inhibition
WAY-260022 exerts its effect by blocking the norepinephrine transporter (NET) on the

presynaptic neuron. This inhibition prevents the reuptake of norepinephrine from the synaptic

cleft, leading to an increased concentration and prolonged action of norepinephrine in the

synapse.
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Caption: Mechanism of WAY-260022 action.

Experimental Protocols
The following are summaries of the key experimental methodologies used in the

characterization of WAY-260022, as described by Gavrin et al. (2010).
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In Vitro Transporter Binding Assays
Objective: To determine the binding affinity of WAY-260022 to hNET, hSERT, and hDAT.

Methodology:

Cell membranes expressing the respective human transporters were prepared.

Membranes were incubated with a specific radioligand ([³H]nisoxetine for hNET,

[³H]paroxetine for hSERT, or [³H]WIN 35,428 for hDAT) and varying concentrations of

WAY-260022.

Non-specific binding was determined in the presence of an excess of a known inhibitor.

After incubation, the bound radioligand was separated from the unbound by rapid filtration.

The amount of radioactivity on the filters was quantified by liquid scintillation counting.

IC₅₀ values were calculated from the competition binding data.

Microsomal Stability Assay
Objective: To assess the metabolic stability of WAY-260022.

Methodology:

WAY-260022 was incubated with rat liver microsomes in the presence of NADPH, a

cofactor for metabolic enzymes.

Aliquots were taken at various time points and the reaction was quenched.

The concentration of the remaining parent compound was quantified by LC-MS/MS.

The in vitro half-life (t₁/₂) was calculated from the disappearance rate of the compound.

In Vivo Rat Model of Thermoregulatory Dysfunction
Objective: To evaluate the in vivo efficacy of WAY-260022.
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Methodology:

Female Sprague-Dawley rats were ovariectomized (OVX) to induce thermoregulatory

dysfunction.

Telemetric transmitters were implanted to continuously monitor core body temperature.

After a recovery period, baseline body temperature was recorded.

WAY-260022 was administered orally to the OVX rats.

Core body temperature was monitored for several hours post-dosing.

The change in body temperature from baseline was calculated and compared to vehicle-

treated control animals.

Experimental Workflow
The discovery and preclinical evaluation of WAY-260022 followed a logical progression from

initial screening to in vivo testing.
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Discovery and Preclinical Workflow

Lead Optimization
(Improve Metabolic Stability)

Synthesis of
WAY-260022

In Vitro Transporter
Binding Assays

(hNET, hSERT, hDAT)

Microsomal Stability
Assay

In Vitro Brain
Penetration Model

In Vivo
Pharmacokinetics

In Vivo Efficacy
(Rat Thermoregulation Model)

Click to download full resolution via product page

Caption: Preclinical evaluation workflow.

This guide provides a detailed summary of the key technical information regarding WAY-
260022. For more in-depth information, researchers are encouraged to consult the primary

publication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4007968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4007968/
https://www.benchchem.com/product/b1683281#way-260022-chemical-structure-and-properties
https://www.benchchem.com/product/b1683281#way-260022-chemical-structure-and-properties
https://www.benchchem.com/product/b1683281#way-260022-chemical-structure-and-properties
https://www.benchchem.com/product/b1683281#way-260022-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683281?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

